tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Overview
Description
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: is a bicyclic compound with a unique structure that includes an oxirane ring fused to a piperidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves the reaction of tert-butyl 3,4-epoxypiperidine-1-carboxylate with various reagents under controlled conditions. One common method includes the use of tert-butyl chloroformate and a base such as triethylamine to facilitate the formation of the bicyclic structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while nucleophilic substitution can result in various substituted piperidine derivatives .
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its bicyclic structure can interact with biological targets in unique ways, potentially leading to the discovery of new drugs with novel mechanisms of action .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the development of new polymers and advanced materials .
Mechanism of Action
The mechanism by which tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate exerts its effects is not fully understood. its unique structure allows it to interact with various molecular targets, including enzymes and receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules .
Comparison with Similar Compounds
- tert-Butyl 3,4-epoxypiperidine-1-carboxylate
- tert-Butyl 5,6-dihydropyridine-1(2H)-carboxylate
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
Comparison: tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is unique due to its bicyclic structure, which includes both an oxirane and a piperidine ring. This dual-ring system provides distinct reactivity and potential biological activity compared to similar compounds that may only contain one of these rings .
Properties
IUPAC Name |
tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-5-4-7-8(6-11)13-7/h7-8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPWHAJQEZIIEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161157-50-2 | |
Record name | tert-Butyl 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate in the synthesis of the ERR1 inhibitor?
A1: this compound serves as a crucial starting material in the multi-step synthesis of (Z)-5-((1-(4-chloro-2-(trifluoromethyl)benzyl)-1H-indazol-5-yl)methylene)-3-((3R,4R)-3-fluoro-1-methylpiperidin-4-yl)thiazolidine-2,4-dione, a potent ERR1 inhibitor []. The synthesis involves a regioselective epoxide ring-opening reaction catalyzed by magnesium perchlorate. This reaction with thiazolidine-2,4-dione leads to the formation of a diastereomeric mixture, which undergoes further modifications to ultimately yield the desired ERR1 inhibitor.
Q2: Are there any alternative synthetic routes to the ERR1 inhibitor that do not utilize this compound?
A2: The provided research article [] focuses specifically on the synthesis utilizing this compound and does not delve into alternative synthetic routes. Further research and exploration of the literature would be necessary to determine if other synthetic pathways exist for this particular ERR1 inhibitor.
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